molecular formula C7H10F2O3 B13272013 4,4-Difluoro-3-methyloxane-3-carboxylic acid

4,4-Difluoro-3-methyloxane-3-carboxylic acid

Cat. No.: B13272013
M. Wt: 180.15 g/mol
InChI Key: BXQQKOPRCNPPAW-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methyloxane-3-carboxylic acid (CAS 1782346-79-5) is a fluorinated organic compound with the molecular formula C₆H₈F₂O₃ and a molecular weight of 166.12 g/mol . This chemical serves as a valuable, stereochemically defined building block in medicinal chemistry and drug discovery research. The presence of the carboxylic acid functional group makes it a versatile intermediate for amide coupling or esterification reactions, while the two fluorine atoms on the oxane ring can be used to modulate the molecule's electronic properties, metabolic stability, and membrane permeability . Researchers can utilize this compound as a core scaffold for developing novel bioactive molecules. Its structural features, including a Topological Polar Surface Area (TPSA) of 46.53 Ų , are particularly relevant in the design of potential pharmacologically active agents. The compound is characterized by a purity of ≥97% . Safety Information: This product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle it with appropriate precautions, including the use of personal protective equipment. Please Note: This product is intended for Research and Further Manufacturing Use Only. It is not intended for direct human or veterinary use .

Properties

Molecular Formula

C7H10F2O3

Molecular Weight

180.15 g/mol

IUPAC Name

4,4-difluoro-3-methyloxane-3-carboxylic acid

InChI

InChI=1S/C7H10F2O3/c1-6(5(10)11)4-12-3-2-7(6,8)9/h2-4H2,1H3,(H,10,11)

InChI Key

BXQQKOPRCNPPAW-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCC1(F)F)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

4,4-Difluoro-3-methyloxane-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methyloxane-3-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid group. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below highlights key structural and molecular differences between 4,4-difluoro-3-methyloxane-3-carboxylic acid and its closest analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Structural Features
This compound C₇H₁₀F₂O₃ 180.15 1780849-65-1 Oxane ring, 3-methyl, 4,4-difluoro
4,4-Difluorocyclohexanecarboxylic acid C₇H₁₀F₂O₂ 164.15 122665-97-8 Cyclohexane ring, 4,4-difluoro
3,3-Difluorocyclobutanecarboxylic acid C₅H₆F₂O₂ 136.10 107496-54-8 Cyclobutane ring, 3,3-difluoro
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid C₇H₁₁F₂NO₂ 179.16 1408278-20-5 Pyrrolidine ring, 3,3-dimethyl, S-configuration

Key Observations :

  • Ring Size and Heteroatoms : The oxane ring in the target compound contains an oxygen atom, which introduces electronic and solubility differences compared to purely hydrocarbon rings (e.g., cyclohexane or cyclobutane). The pyrrolidine analog includes a nitrogen atom, enabling hydrogen bonding and altering reactivity .
  • Fluorine Positioning : 4,4-Difluoro substitution on larger rings (oxane, cyclohexane) distributes electronegativity differently than 3,3-difluoro substitution on smaller rings (cyclobutane), affecting acidity and dipole moments .

Physicochemical and Reactivity Profiles

  • Acidity: Fluorine’s electron-withdrawing effect increases the carboxylic acid’s acidity. The oxane derivative’s pKa is likely lower than non-fluorinated analogs but comparable to other difluorinated compounds. Cyclobutane derivatives, due to ring strain, may exhibit slightly higher acidity .
  • Solubility : The oxane ring’s oxygen enhances water solubility relative to cyclohexane or cyclobutane analogs. However, the methyl group may reduce solubility compared to the pyrrolidine derivative, which has polar amine functionality .
  • Cyclobutane and pyrrolidine analogs may require specialized ring-closing strategies .

Biological Activity

4,4-Difluoro-3-methyloxane-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methyloxane backbone with two fluorine atoms and a carboxylic acid functional group. This structural configuration is significant as it influences the compound's interactions with biological systems.

Biological Activity Overview

1. Anticancer Activity
Research has demonstrated that derivatives of carboxylic acids, including those similar to this compound, exhibit anticancer properties. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that such compounds can disrupt cellular processes involved in growth and division, leading to apoptosis in cancer cells.

2. Antimicrobial Properties
The biological activity of carboxylic acids extends to antimicrobial effects. Compounds with similar structures have been noted for their ability to penetrate cell membranes and disrupt metabolic processes in bacteria. This action is primarily due to their capacity to acidify the cytoplasm, which can lead to cell death .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes and receptors within cells. Such interactions can modulate signaling pathways that are crucial for cell survival and proliferation.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Anticancer Studies : In vitro studies have reported effective concentrations (EC50 values) ranging from 5.5 µM to 13.2 µM against various cancer cell lines, indicating significant antiproliferative effects.
  • Antimicrobial Activity : Compounds structurally similar to this compound have demonstrated bactericidal properties against several strains of bacteria at concentrations as low as 18.75 µg/mL .

Data Tables

Biological Activity Effect Concentration (EC50) Target Organisms/Cell Lines
Anticancer5.5 - 13.2 µMHuman lung and liver cancer cells
Antimicrobial18.75 µg/mLStaphylococcus aureus, E. coli

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4-difluoro-3-methyloxane-3-carboxylic acid, and how can reaction conditions be optimized?

  • Synthetic Methods : The compound is typically synthesized via fluorination of oxane precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Cyclization of fluorinated intermediates followed by carboxylation (e.g., using CO₂ under high pressure) is a key step .
  • Optimization : Reaction parameters such as temperature (e.g., 0–5°C for fluorination), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for carboxylation) significantly impact yields. Chromatographic purification (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Purification : Use recrystallization (ethanol/water) or flash chromatography (gradient elution with ethyl acetate) to remove byproducts like unreacted fluorinated intermediates .
  • Characterization :

  • NMR : 19F^{19}\text{F} NMR (δ -120 to -130 ppm for CF2_2 groups) and 1H^{1}\text{H} NMR (δ 1.2–1.5 ppm for methyl groups) confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M-H]^- at m/z 192.04) validates molecular weight .

Q. What analytical techniques are critical for assessing purity and stability during storage?

  • Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm resolves impurities. Purity >95% is recommended for biological assays .
  • Stability : Store at -20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the fluorinated oxane ring .

Advanced Research Questions

Q. How does stereochemistry at the 3-methyl position influence reactivity and biological interactions?

  • Stereochemical Impact : The (R) or (S) configuration of the methyl group affects diastereoselectivity in reactions (e.g., amidation) and binding affinity to enzymes like cyclooxygenase. Enantiomeric resolution via chiral HPLC (Chiralpak AD-H column) is critical for studying structure-activity relationships .
  • Case Study : (2R,3R)-isomers showed 2x higher inhibitory activity in enzyme assays compared to (2S,3S) analogs, highlighting the need for stereocontrol in synthesis .

Q. What mechanistic insights explain contradictions in reported bioactivity data across studies?

  • Data Discrepancies : Variations in IC50_{50} values (e.g., 10–50 μM in kinase assays) may arise from differences in assay conditions (pH, ionic strength) or impurities. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Solution : Cross-reference 19F^{19}\text{F} NMR and LC-MS data to confirm compound integrity before biological testing .

Q. What strategies are effective for studying its interactions with biological targets?

  • Binding Studies :

  • ITC (Isothermal Titration Calorimetry) : Measure thermodynamic parameters (ΔG, ΔH) for ligand-protein interactions.
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in fluorinated active sites (e.g., cytochrome P450) .
    • In Vivo Testing : Radiolabel the compound with 18F^{18}\text{F} for PET imaging to track biodistribution in model organisms .

Q. How can researchers address solubility challenges in aqueous assays?

  • Solubility Enhancement : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS with 0.1% Tween-20 to prevent aggregation .
  • Alternative : Synthesize water-soluble prodrugs (e.g., ester derivatives) that hydrolyze in physiological conditions .

Key Recommendations

  • Stereochemical Analysis : Prioritize chiral separation techniques to isolate enantiomers for targeted studies .
  • Toxicity Screening : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) given limited ecotoxicological data .
  • Collaborative Validation : Share spectral data (NMR, MS) via platforms like PubChem to resolve reproducibility issues .

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